molecular formula C8H15NO B1527076 8-Oxa-1-azaspiro[4.5]decane CAS No. 51130-63-3

8-Oxa-1-azaspiro[4.5]decane

Cat. No. B1527076
CAS RN: 51130-63-3
M. Wt: 141.21 g/mol
InChI Key: FDDQZACIAJOJFY-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .


Synthesis Analysis

A synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15NO . The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .


Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is used in the production of biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approach : 8-Oxa-1-azaspiro[4.5]decane has been synthesized using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, demonstrating a convenient approach to produce this compound for further biological applications (Ogurtsov & Rakitin, 2020).

Potential Biological Activities

  • Role in Synthesizing Biologically Active Compounds : The compound is considered promising for the production of important biologically active compounds, suggesting its utility in pharmaceutical research (Ogurtsov & Rakitin, 2020).
  • Muscarinic Agonists : It has been explored in the synthesis and evaluation of muscarinic agonists, particularly for the symptomatic treatment of dementia, including Alzheimer's disease. This indicates its potential in developing treatments for cognitive impairments (Tsukamoto et al., 1995).

Pharmaceutical Research and Drug Discovery

  • Antitumor Activity : Some derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a related compound, have shown moderate to potent activity against various human cancer cell lines, indicating its relevance in cancer research (Yang et al., 2019).
  • Radioligand Development : The compound has been used in the design and synthesis of selective σ1 receptor ligands, leading to the development of potential brain imaging agents for these receptors (Tian et al., 2020).

Chemical Reactivity and Structure

  • Crystal Structure Analysis : The crystal structure of certain derivatives has been elucidated, providing insights into its molecular conformation, which is crucial for understanding its reactivity and potential interactions in biological systems (Wen, 2002).

Future Directions

The compound 8-Oxa-1-azaspiro[4.5]decane is promising for the production of important biologically active compounds . More research is needed to explore the breadth of its potential applications in various fields.

properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(9-5-1)3-6-10-7-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDQZACIAJOJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717331
Record name 8-Oxa-1-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51130-63-3
Record name 8-Oxa-1-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxa-1-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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